

3-Deshydroxy-3-methoxy Estrone-D3: Structural Guide & Analytical Application[1]

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Compound of Interest

Compound Name: 3-Deshydroxy-3-methoxy Estrone-D3
Cat. No.: B1160461

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Abstract

3-Deshydroxy-3-methoxy Estrone-D3 (Synonyms: Estrone 3-methyl-d3 ether, 3-Methoxyestrone-d3) is a stable isotope-labeled analog of the estrogen metabolite 3-methoxyestrone.[1] Characterized by the substitution of the phenolic hydroxyl group at position C3 with a trideuterated methoxy group (-OCD₃), this compound serves as a critical Internal Standard (IS) in the mass spectrometric quantification of estrogens and their methoxy-metabolites. This guide delineates its chemical constitution, synthesis logic, and application in LC-MS/MS workflows.

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Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Constitution

The nomenclature "3-Deshydroxy-3-methoxy" formally describes the modification of the parent steroid, Estrone (E1).[1] The hydroxyl group (-OH) at carbon 3 is removed ("deshydroxy") and replaced by a methoxy group ("methoxy").[1] The "D3" suffix indicates isotopic labeling with three deuterium atoms, specifically on the methyl group of the ether.[1]

Property	Specification
Common Name	Estrone 3-methyl-d3 ether
IUPAC Name	(8R,9S,13S,14S)-3-(methoxy-d3)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
CAS Number (Unlabeled)	1624-62-0
Chemical Formula	Cngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"> H D O
Molecular Weight	~287.41 g/mol (Calculated based on D mass)
Exact Mass	287.21 (Monoisotopic)
Solubility	Soluble in Chloroform, Methanol, Acetonitrile; Practically insoluble in water.[2][3][4]

Structural Visualization

The following diagram illustrates the steroid nucleus (Estrane backbone) and the specific localization of the heavy isotope label at the C3 position.[1]

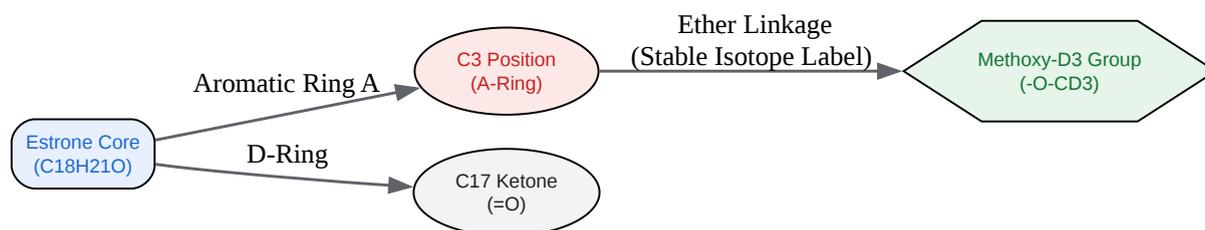


Figure 1: Structural connectivity of 3-Deshydroxy-3-methoxy Estrone-D3.

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[1]

Part 2: Synthesis & Isotopic Purity[1]

Synthetic Route

The synthesis typically employs a Williamson Ether Synthesis mechanism.[1] The starting material, Estrone, possesses a phenolic hydroxyl group at C3 which is acidic (pKa ~10.4).[1] Deprotonation by a base facilitates the nucleophilic attack on a deuterated methylating agent.
[1]

- Precursor: Estrone (Estra-1,3,5(10)-trien-3-ol-17-one)[1]
- Reagents: Iodomethane-d3 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) or Dimethyl sulfate-d6.
- Base: Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) or Sodium Hydride (
).
- Solvent: Acetone or DMF (Dimethylformamide).[1]

Reaction Scheme Logic

The reaction is driven by the irreversible formation of the ether bond.[1] The use of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ensures high isotopic enrichment (>99 atom % D), preventing "cross-talk" (spectral overlap) with the unlabeled analyte in MS analysis.

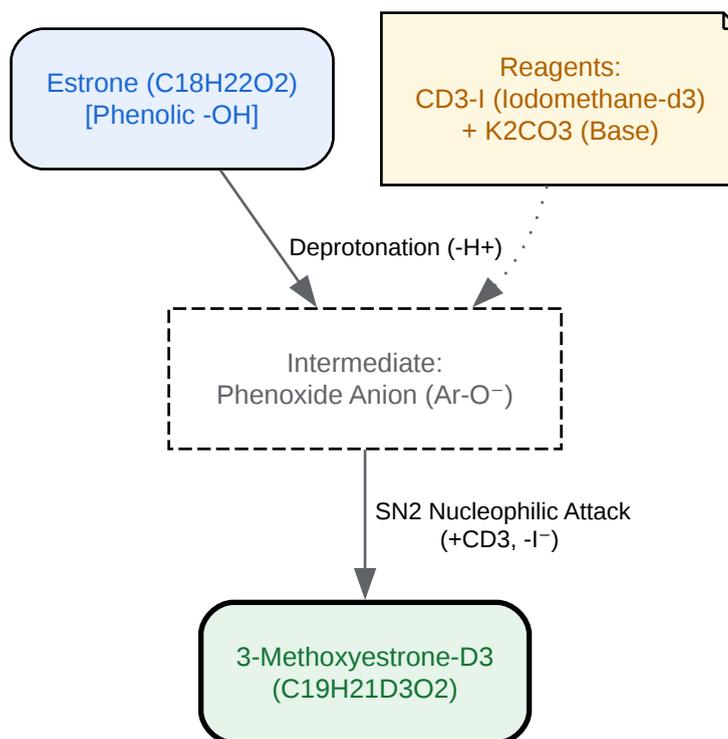


Figure 2: Synthetic pathway via Williamson Ether Synthesis.

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Part 3: Analytical Applications (LC-MS/MS)

Role as Internal Standard

In quantitative bioanalysis, **3-Deshydroxy-3-methoxy Estrone-D₃** is used to normalize variations in extraction recovery and ionization efficiency.[1]

- Mass Shift (+3 Da): The precursor ion shifts from m/z 285 (unlabeled) to m/z 288 (labeled). This +3 Da shift is sufficient to separate the IS from the analyte natural isotopes.[1]
- Retention Time: Deuterium substitution slightly alters lipophilicity.[1] The D₃-analog may elute fractionally earlier than the unlabeled compound due to the secondary isotope effect, but remains within the same ionization window.[1]

Mass Spectrometry Transitions (ESI+)

Under Positive Electrospray Ionization (ESI+), methoxy-steroids typically form protonated molecular ions

star-inserted">

Analyte	Precursor Ion ()	Product Ion ()	Mechanism
3-Methoxyestrone (Unlabeled)	285.2	159.1 / 133.1	Ring cleavage / Loss of MeOH
3-Methoxyestrone-D3 (IS)	288.2	162.1	Retention of D3 label on fragment

Note: Specific transitions depend on collision energy and instrument geometry (Triple Quadrupole vs. Orbitrap).

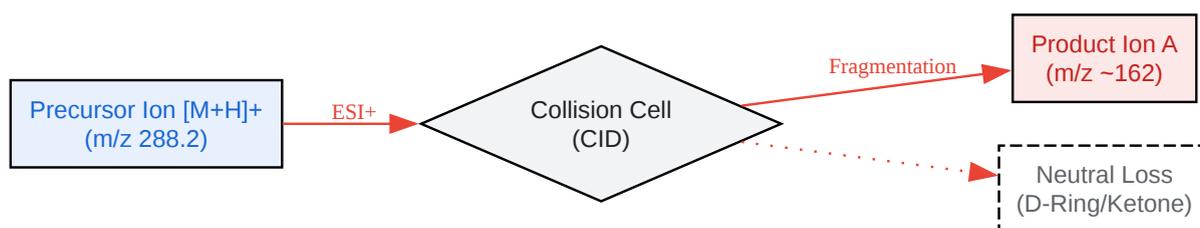


Figure 3: Predicted MS/MS fragmentation logic for MRM method development.

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Part 4: Handling & Stability Protocols

Preparation of Stock Solutions

To ensure analytical reliability, follow this self-validating protocol:

- Weighing: Weigh ~1.0 mg of neat **3-Deshydroxy-3-methoxy Estrone-D3** into a deactivated glass vial.
 - Why: Steroids can adsorb to non-deactivated glass or plastic.[1]
- Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1.0 mg/mL primary stock.

- Validation: Sonicate for 5 minutes. Inspect for particulates.[1][4]
- Storage: Aliquot into amber glass vials and store at -20°C or -80°C.
- Stability:[2] Stable for >12 months if protected from light and evaporation.

Spiking Protocol (Working Solution)

- Dilute the primary stock 1:1000 in 50% MeOH/Water to achieve 1.0 µg/mL.[1]
- Add 10 µL of this working solution to 100 µL of biological sample (serum/plasma) prior to Liquid-Liquid Extraction (LLE).[1]
- Equilibration: Allow samples to stand for 15 minutes to ensure the IS equilibrates with the biological matrix proteins before extraction.

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